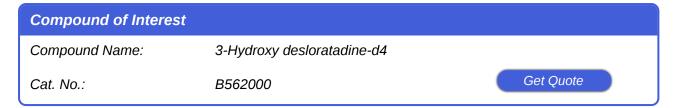


Technical Guide: 3-Hydroxy Desloratadine-d4 (CAS No. 1246819-99-7)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Hydroxy Desloratadine-d4**, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of **3-Hydroxy Desloratadine**, the major active metabolite of the second-generation antihistamine, Desloratadine. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioanalytical methods, and illustrates its metabolic context.

Core Compound Data

3-Hydroxy Desloratadine-d4 is a synthetic, isotopically labeled form of 3-Hydroxy Desloratadine. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations during sample preparation and analysis.[1]

Physicochemical and Analytical Properties

A summary of the key quantitative data for **3-Hydroxy Desloratadine-d4** is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental settings.

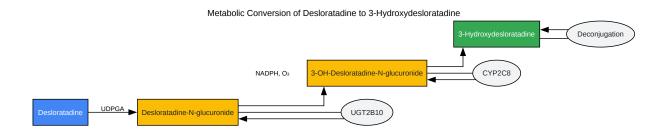


Property	Value	Reference
CAS Number	1246819-99-7	[2][3][4][5][6][7]
Molecular Formula	C19H15D4CIN2O	[1][2][5][6][7]
Molecular Weight	330.84 g/mol	[1][8][5]
Appearance	Light yellow solid	[8]
Melting Point	>220 °C (decomposes)	[8]
Chemical Purity	≥98%	[8]
Isotopic Purity	99.1% (d ₄)	[8]
Solubility	Soluble in Methanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.	[2][8]
Storage Conditions	Short term: Room Temperature; Long term: -20°C	[8]

Metabolic Pathway of Desloratadine

The formation of 3-Hydroxydesloratadine from its parent drug, Desloratadine, is a complex, two-step enzymatic process primarily occurring in the liver. Understanding this pathway is critical for interpreting pharmacokinetic data. The process involves an initial glucuronidation of Desloratadine by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by oxidation by Cytochrome P450 2C8 (CYP2C8). A subsequent deconjugation event then yields 3-Hydroxydesloratadine.





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Metabolic pathway of Desloratadine.

Experimental Protocols

The primary application of **3-Hydroxy Desloratadine-d4** is as an internal standard in bioanalytical methods. Below is a detailed protocol for the simultaneous quantification of Desloratadine and 3-Hydroxydesloratadine in human plasma using LC-MS/MS.

Bioanalytical Method for Quantification in Human Plasma

This method is adapted from a validated LC-MS/MS procedure for the pharmacokinetic analysis of Desloratadine and its primary metabolite.[9][10][11][12][13][14]

3.1.1. Materials and Reagents

- Human plasma with EDTA as anticoagulant
- 3-Hydroxy Desioratadine-d4 (Internal Standard)
- Desloratadine and 3-Hydroxydesloratadine reference standards
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

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- Ammonium formate
- Formic acid
- Water (deionized, 18 MΩ·cm)
- Solid-phase extraction (SPE) cartridges (e.g., SPEC SCX) or liquid-liquid extraction solvents (e.g., ethyl ether)
- 3.1.2. Sample Preparation (Solid-Phase Extraction)
- Precondition SPE Plate: Precondition a 15 mg SPEC SCX solid-phase extraction plate with 400 μ L of methanol followed by 400 μ L of 2% formic acid.[14]
- Sample Loading: Dilute a 250 μ L plasma sample with 500 μ L of 2% formic acid solution and apply it to the preconditioned SPE plate under vacuum.[14]
- Washing: Wash the extraction plate sequentially with 400 μL of 2% formic acid solution, followed by 400 μL of 2% formic acid in acetonitrile:methanol (70:30, v:v).[14]
- Elution: Elute the analyte and internal standard using two 200 μL aliquots of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v:v:v).[14]
- Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in 150 μL of the mobile phase for LC-MS/MS analysis.[14]
- 3.1.3. Chromatographic and Mass Spectrometric Conditions

The following table summarizes the instrumental parameters for the LC-MS/MS analysis.



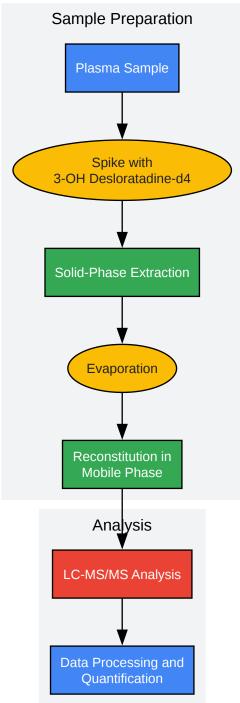
Parameter	Condition	
LC Column	C18 column (e.g., 2.1 x 50 mm, 5 μm)	
Mobile Phase A	10 mM ammonium formate in methanol with 0.2% formic acid	
Mobile Phase B	10 mM ammonium formate in water with 0.2% formic acid	
Flow Rate	250 μL/min	
Gradient	20-90% Mobile Phase A over 3.5 minutes	
Ionization Mode	Positive Ion Electrospray (ESI+)	
MS Detection	Multiple Reaction Monitoring (MRM)	
MRM Transition (3-OH Desloratadine)	m/z 327.2 → m/z 275.1	
MRM Transition (3-OH Desloratadine-d4)	Approximately m/z 331.2 \rightarrow m/z 279.1 (to be optimized)	

3.1.4. Workflow for Bioanalytical Sample Analysis

The following diagram illustrates the workflow for the analysis of plasma samples using **3-Hydroxy Desloratadine-d4** as an internal standard.



Workflow for Bioanalytical Sample Analysis



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Bioanalytical workflow for sample analysis.

Synthesis Overview



While a specific synthesis protocol for **3-Hydroxy Desloratadine-d4** is not publicly available, the synthesis of the non-deuterated analogue, 3-Hydroxy Desloratadine, has been described and involves a multi-step process starting from 3-methyl pyridine.[15][3] The deuterated version is likely synthesized using a similar route, with the introduction of deuterium atoms at a late stage, potentially through a reduction or exchange reaction on a suitable precursor. The final step in the synthesis of the non-deuterated compound involves the demethylation of a methoxy precursor using boron tribromide.[3]

Conclusion

3-Hydroxy Desloratadine-d4 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of bioanalytical data for 3-Hydroxydesloratadine. This guide provides the foundational technical information required for its effective application in a research setting.

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